molecular formula C10H10O7S B13826008 3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid

3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid

Cat. No.: B13826008
M. Wt: 274.25 g/mol
InChI Key: DCMKMHVTKFJMAU-UHFFFAOYSA-N
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Description

3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H10O7S It is a derivative of cinnamic acid, characterized by the presence of a methoxy group and a sulfooxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid typically involves the esterification of 4-methoxy-3-hydroxycinnamic acid with sulfuric acid. The reaction conditions often include:

    Reagents: 4-methoxy-3-hydroxycinnamic acid, sulfuric acid, and a suitable solvent such as methanol.

    Conditions: The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale esterification: Using industrial reactors to handle larger volumes of reactants.

    Purification: Techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated acid.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Formation of 3-(4-methoxy-3-carboxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(4-methoxy-3-sulfooxyphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(4-hydroxyphenyl)prop-2-enoic acid:

Properties

Molecular Formula

C10H10O7S

Molecular Weight

274.25 g/mol

IUPAC Name

3-(4-methoxy-3-sulfooxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)

InChI Key

DCMKMHVTKFJMAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OS(=O)(=O)O

Origin of Product

United States

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